1,3-dihydro-2-benzofuran-5,6-diol
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Overview
Description
1,3-Dihydro-2-benzofuran-5,6-diol, also known as 5,6-dihydroxyindane or 5,6-benzofuranediol, is a cyclic organic compound with the molecular formula C8H8O3. This compound is part of the benzofuran family, which is known for its wide range of biological and pharmacological activities. Benzofuran derivatives are found in various natural products and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2-benzofuran-5,6-diol can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, the intramolecular oxa-Michael reaction of enones and α,β-unsaturated esters containing benzylic alcohols can be used to prepare this compound with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Transition-metal catalysis and microwave-assisted synthesis are often employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2-benzofuran-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitro groups, and hydroxyl groups are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
1,3-Dihydro-2-benzofuran-5,6-diol has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-dihydro-2-benzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their functions. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound used in the treatment of skin conditions.
Uniqueness
1,3-Dihydro-2-benzofuran-5,6-diol is unique due to its specific structural features and the presence of hydroxyl groups at the 5 and 6 positions. These hydroxyl groups contribute to its distinct chemical reactivity and biological activities, setting it apart from other benzofuran derivatives .
Properties
CAS No. |
120512-88-1 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1,3-dihydro-2-benzofuran-5,6-diol |
InChI |
InChI=1S/C8H8O3/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,9-10H,3-4H2 |
InChI Key |
DDSAPKDGZIVAEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)O)O |
Purity |
0 |
Origin of Product |
United States |
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